molecular formula C17H19BrClNO B11771085 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride

1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride

Cat. No.: B11771085
M. Wt: 368.7 g/mol
InChI Key: LQFAWKGERJCAJB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19BrClNO and a molecular weight of 368.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-bromophenoxy group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 1-benzylpyrrolidine with 4-bromophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-pyrrolidinol
  • 1-Benzyl-3-(4-chlorophenoxy)pyrrolidine
  • 1-Benzyl-3-(4-fluorophenoxy)pyrrolidine

Comparison

1-Benzyl-3-(4-bromophenoxy)pyrrolidine hydrochloride stands out due to its bromine substitution, which imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it particularly valuable in specific research and industrial applications .

Properties

Molecular Formula

C17H19BrClNO

Molecular Weight

368.7 g/mol

IUPAC Name

1-benzyl-3-(4-bromophenoxy)pyrrolidine;hydrochloride

InChI

InChI=1S/C17H18BrNO.ClH/c18-15-6-8-16(9-7-15)20-17-10-11-19(13-17)12-14-4-2-1-3-5-14;/h1-9,17H,10-13H2;1H

InChI Key

LQFAWKGERJCAJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=CC=C(C=C2)Br)CC3=CC=CC=C3.Cl

Origin of Product

United States

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